1-(4-Bromophenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one is a complex organic compound characterized by its bromophenyl and benzimidazolyl groups attached to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromophenyl group. Subsequent steps may include the formation of the benzimidazolyl group and its attachment to the pyrrolidinone ring. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Scientific Research Applications
1-(4-Bromophenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies.
Medicine: Potential therapeutic applications are being explored, including its use as a drug candidate.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one
1-(4-Methylphenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one
1-(4-Nitrophenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one
Uniqueness: 1-(4-Bromophenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one stands out due to its bromophenyl group, which imparts unique chemical and physical properties compared to its chloro-, methyl-, and nitrophenyl counterparts.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
1-(4-bromophenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O/c1-2-3-12-24-19-7-5-4-6-18(19)23-21(24)15-13-20(26)25(14-15)17-10-8-16(22)9-11-17/h4-11,15H,2-3,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUVHBVJAYMTLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.